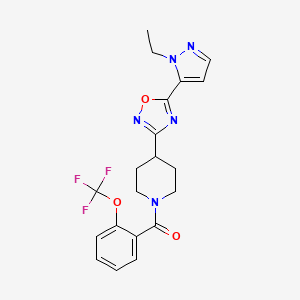

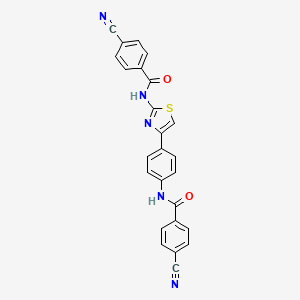

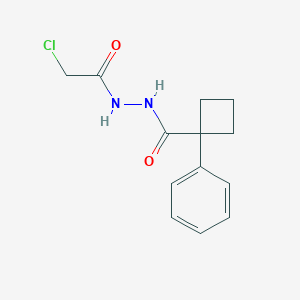

![molecular formula C14H21NO B2743467 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine CAS No. 954263-67-3](/img/structure/B2743467.png)

1-[4-(Cyclopentyloxy)phenyl]propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Cyclopentyloxy)phenyl)propan-1-amine, also known as CPPA, is a chemical compound that has been studied for its potential applications in a variety of scientific research areas. CPPA is a cyclic amine that contains a cyclopentyloxy group, which is known for its stability and solubility in a variety of organic solvents. CPPA has been studied for its potential use in the synthesis of various compounds, as well as its potential application as a pharmacological agent.

Scientific Research Applications

Synthesis and Chemical Properties

- Concise Synthesis of α-Substituted 2-Benzofuranmethamines : Propargyl amines undergo cyclization reactions to yield 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans, demonstrating the versatility of amines in synthesizing heterocyclic compounds which could have implications in materials science and pharmacology (Wongsa et al., 2013).

- Mechanism of Amide Formation by Carbodiimide : The study elucidates the reaction mechanism between carboxylic acid and amines in aqueous media, providing foundational knowledge for bioconjugation applications in pharmaceutical and biotechnological research (Nakajima & Ikada, 1995).

Material Science and Polymer Research

- Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Demonstrates the modification of hydrogels through condensation reaction with amines, indicating potential for medical applications such as drug delivery systems and wound healing materials (Aly & El-Mohdy, 2015).

Photoredox Catalysis in Organic Synthesis

- Redox-Activated Amines in C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation : Presents a metal-free photoredox strategy for forming carbon-carbon bonds from primary amine derivatives, underscoring the importance of amines in developing new synthetic methodologies for organic chemistry (Ociepa et al., 2018).

Chiral Chemistry and Enantioselective Reactions

- Regioselective Mannich Reaction of Phenolic Compounds : This research outlines a Mannich reaction approach for selectively functionalizing phenolic compounds, which could have implications in the synthesis of complex organic molecules with specific chirality and pharmacological activities (Omura et al., 2001).

properties

IUPAC Name |

1-(4-cyclopentyloxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTHMQDFMAKNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

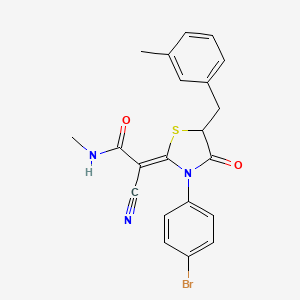

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743388.png)

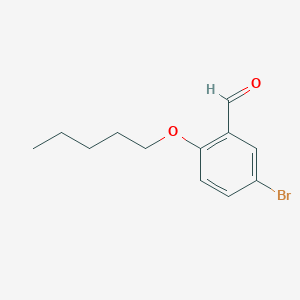

![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B2743395.png)

![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2743396.png)

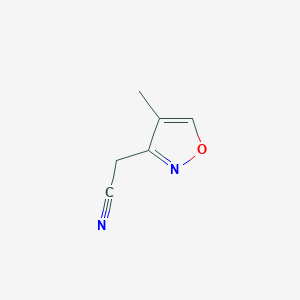

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)